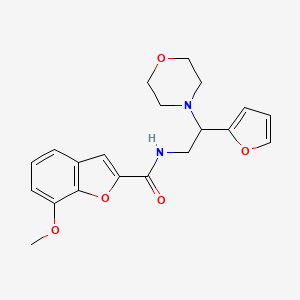

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 . It is used for research purposes .

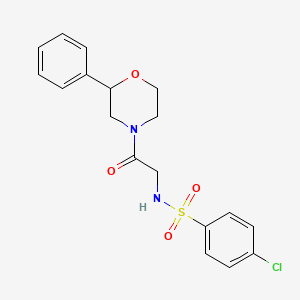

Molecular Structure Analysis

The molecular structure of “(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” is defined by its molecular formula, C13H9NO3 . The exact structure would involve the spatial arrangement of these atoms and the bonds between them.Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” such as melting point, boiling point, and density are not specified in the resources I have . These properties can be determined through laboratory analysis.Scientific Research Applications

Antibacterial Activity

Furan derivatives, including benzofurans, have gained prominence due to their therapeutic efficacy against microbial infections. Researchers have explored the antibacterial potential of this compound. By modifying the furan nucleus, medicinal chemists have developed innovative antibacterial agents. These compounds could address the growing issue of microbial resistance .

Anticancer Properties

Substituted benzofurans have shown promising anticancer activities. For instance, compound 36 (3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanone) exhibited significant cell growth inhibitory effects across various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further research into the mechanisms underlying its anticancer potential is warranted.

Cytotoxicity Assessment

Researchers have evaluated the cytotoxic properties of benzofuran derivatives, including “(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone,” against human cancer cells. Understanding their impact on healthy cells is crucial for assessing their safety and potential therapeutic use .

Anti-Inflammatory and Analgesic Effects

Furan-based compounds often exhibit anti-inflammatory and analgesic properties. Investigating whether “(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” shares these characteristics could provide insights into its pharmacological profile .

Other Therapeutic Applications

Furan derivatives have been explored for various other therapeutic purposes, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral effects. While specific studies on this compound are limited, its structural features suggest potential in these areas .

Safety and Hazards

properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c14-11-8-4-1-2-5-9(8)17-13(11)12(15)10-6-3-7-16-10/h1-7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJHSEBHZVJTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328529 |

Source

|

| Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

730976-42-8 |

Source

|

| Record name | (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![1-(5-(2-hydroxyphenyl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2834756.png)

![4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2834761.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)

![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)

![methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2834769.png)